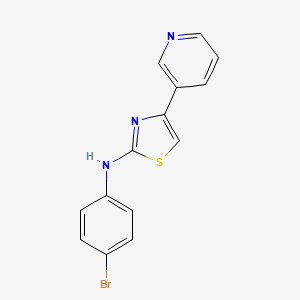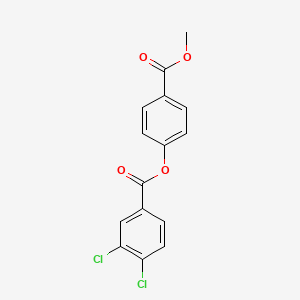![molecular formula C12H11N5 B5650567 N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine](/img/structure/B5650567.png)
N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine, also known as MITA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine and agriculture. MITA is a triazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has been studied for its potential applications in various fields such as medicine and agriculture. In medicine, N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has been shown to exhibit anticancer, antifungal, and antibacterial activities. N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has also been investigated for its potential use as an antioxidant and anti-inflammatory agent. In agriculture, N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has been studied for its potential use as a plant growth regulator and as a pesticide.
Mecanismo De Acción
The exact mechanism of action of N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine is not fully understood. However, it has been suggested that N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine may exert its biological effects by inhibiting enzymes involved in various metabolic pathways. For example, N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has been shown to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species. N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of fungi and bacteria. N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has also been shown to exhibit antioxidant and anti-inflammatory activities. In vivo studies have demonstrated that N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine can reduce the levels of oxidative stress markers and inflammatory cytokines in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine in lab experiments is its broad range of biological activities. N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has been shown to exhibit anticancer, antifungal, antibacterial, antioxidant, and anti-inflammatory activities, making it a versatile compound for studying various biological processes. However, one of the limitations of using N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine in lab experiments is its potential toxicity. N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has been shown to exhibit cytotoxic effects in some cell lines, and its safety profile needs to be further investigated.
Direcciones Futuras
N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has shown promising results in various scientific research applications, and there are several future directions that can be explored. One potential direction is to investigate the use of N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine as a potential therapeutic agent for various diseases, such as cancer, fungal infections, and bacterial infections. Another direction is to study the potential use of N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine as a plant growth regulator and as a pesticide. Additionally, further studies are needed to investigate the safety and toxicity of N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine in different cell lines and animal models.
Métodos De Síntesis
N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine has been synthesized using different methods, including the reaction of 2-methylindole-3-carbaldehyde with 4-amino-1,2,4-triazole in the presence of a catalyst. Another method involves the reaction of 2-methylindole-3-carbaldehyde with 4-nitro-1,2,4-triazole, followed by reduction to the corresponding amine using sodium dithionite. The purity and yield of N-[(2-methyl-1H-indol-3-yl)methylene]-1H-1,2,4-triazol-1-amine can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-N-(1,2,4-triazol-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-9-11(6-14-17-8-13-7-15-17)10-4-2-3-5-12(10)16-9/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYZIEXNDVLVMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-1H-indol-3-yl)-N-(1,2,4-triazol-1-yl)methanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5650486.png)
![1-(cyclobutylcarbonyl)-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}piperidine](/img/structure/B5650492.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5650493.png)
![2-(cyclopropylmethyl)-8-(4,4,4-trifluorobutanoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5650503.png)

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B5650505.png)
![(3aS*,6aS*)-2-(cyclobutylcarbonyl)-5-(2-methyl-6-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5650511.png)
![6-[3-(1H-pyrazol-1-yl)propyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5650519.png)

![isopropyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B5650527.png)
![N-{2-[(diallylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5650535.png)
![9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5650551.png)
![ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5650557.png)
methanone](/img/structure/B5650573.png)